An In-depth Technical Guide to 4-(azidomethyl)-1,3-benzoxazole: A Versatile Building Block for Chemical Biology and Drug Discovery
An In-depth Technical Guide to 4-(azidomethyl)-1,3-benzoxazole: A Versatile Building Block for Chemical Biology and Drug Discovery
Introduction: The Significance of the Benzoxazole Scaffold and the Emergence of 4-(azidomethyl)-1,3-benzoxazole
The benzoxazole motif, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold," appearing in a multitude of biologically active compounds with activities spanning antimicrobial, anticancer, anti-inflammatory, and antiviral domains.[1][3][4] The functionalization of the benzoxazole core allows for the fine-tuning of its physicochemical and pharmacological properties, making its derivatives a fertile ground for drug discovery and the development of novel chemical probes.
This guide focuses on a particularly intriguing derivative: 4-(azidomethyl)-1,3-benzoxazole. The introduction of the azidomethyl group at the 4-position of the benzoxazole ring system bestows upon the molecule a powerful chemical handle for bioorthogonal chemistry. The azide moiety is a key participant in the Nobel Prize-winning "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This functionality allows for the covalent ligation of the benzoxazole scaffold to a wide array of biomolecules and surfaces with high efficiency and specificity, opening up a plethora of applications in chemical biology, drug development, and materials science.
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 4-(azidomethyl)-1,3-benzoxazole, with a focus on providing practical insights for researchers and scientists in the field.
Chemical Structure and Physicochemical Properties
The foundational structure of 4-(azidomethyl)-1,3-benzoxazole is depicted below. The key features are the aromatic benzoxazole core and the reactive azidomethyl group at the 4-position.
Caption: Chemical structure of 4-(azidomethyl)-1,3-benzoxazole.
Physicochemical Data
While specific, experimentally determined physical properties for 4-(azidomethyl)-1,3-benzoxazole (CAS No. 1964458-02-3) are not extensively reported in peer-reviewed literature, the following table provides calculated values and expected properties based on the parent benzoxazole scaffold and related compounds.[5]
| Property | Value/Expected Characteristics | Source |
| Molecular Formula | C₈H₆N₄O | - |
| Molecular Weight | 174.16 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | [3] |
| Melting Point | Not reported. The parent benzoxazole has a melting point of 27-30 °C. Substitution may increase this value. | [1] |
| Boiling Point | Not reported. The parent benzoxazole has a boiling point of 182-183 °C. | [6] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Aromatic Protons (Benzoxazole Core): Multiplets are expected in the range of δ 7.0-8.0 ppm. The specific shifts and coupling constants will depend on the substitution pattern.
-
Methylene Protons (-CH₂-N₃): A singlet is anticipated around δ 4.5-5.0 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals are expected in the range of δ 110-155 ppm.
-
Methylene Carbon (-CH₂-N₃): A signal is expected around δ 50-55 ppm.
FT-IR Spectroscopy:
-
Azide (N₃) Stretch: A strong, sharp absorption band is expected in the region of 2100-2150 cm⁻¹. This is a highly characteristic peak for the azide functional group.
-
C=N Stretch (Oxazole Ring): A medium to strong absorption is expected around 1600-1650 cm⁻¹.
-
C-O-C Stretch (Oxazole Ring): Absorptions are expected in the range of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.
Mass Spectrometry:
-
The molecular ion peak (M+) would be expected at m/z 174.0542, corresponding to the exact mass of C₈H₆N₄O.
Synthesis of 4-(azidomethyl)-1,3-benzoxazole
The synthesis of 4-(azidomethyl)-1,3-benzoxazole can be approached through a multi-step sequence, leveraging established methodologies for the formation of the benzoxazole core and the introduction of the azide functionality. A plausible and efficient synthetic route is outlined below, starting from commercially available precursors.
Caption: Proposed synthetic workflow for 4-(azidomethyl)-1,3-benzoxazole.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative, field-proven methodology for the synthesis of 4-(azidomethyl)-1,3-benzoxazole, based on well-established organic transformations.[8][9]
Step 1: Synthesis of 4-Methyl-1,3-benzoxazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-methylphenol (1.0 eq.).
-
Reagent Addition: Add triethyl orthoformate (1.5 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-140 °C) for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-methyl-1,3-benzoxazole.
Step 2: Synthesis of 4-(Bromomethyl)-1,3-benzoxazole
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 4-methyl-1,3-benzoxazole (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator, for example, azobisisobutyronitrile (AIBN, 0.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford 4-(bromomethyl)-1,3-benzoxazole.
Step 3: Synthesis of 4-(azidomethyl)-1,3-benzoxazole
-
Reaction Setup: Dissolve 4-(bromomethyl)-1,3-benzoxazole (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) in a round-bottom flask.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5-2.0 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the conversion by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, 4-(azidomethyl)-1,3-benzoxazole.
Applications in Drug Development and Chemical Biology
The true utility of 4-(azidomethyl)-1,3-benzoxazole lies in its ability to serve as a versatile building block for the construction of more complex molecular architectures through "click chemistry."
1,3-Dipolar Cycloaddition: The Gateway to Functionalization
The azide group of 4-(azidomethyl)-1,3-benzoxazole readily undergoes a 1,3-dipolar cycloaddition reaction with alkynes to form a stable 1,2,3-triazole ring.[10] This reaction is highly efficient and can be performed under mild conditions, making it ideal for the modification of sensitive biomolecules.
Caption: General scheme for the "click" functionalization of 4-(azidomethyl)-1,3-benzoxazole.
Potential Applications:
-
Synthesis of Novel Drug Candidates: The benzoxazole core can be considered a pharmacophore, and the triazole linker can be used to attach other fragments to create novel hybrid molecules with potentially enhanced or new biological activities.[11][12]
-
Development of PROTACs and Molecular Glues: The ability to link different molecular entities makes this compound a candidate for the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.
-
Bioconjugation and Labeling: 4-(azidomethyl)-1,3-benzoxazole can be used to attach the benzoxazole moiety to proteins, nucleic acids, and other biomolecules that have been metabolically or synthetically engineered to contain an alkyne group. This can be used for imaging, pull-down assays, and other chemical biology applications.
-
Surface Functionalization: The azide group allows for the immobilization of the benzoxazole unit onto surfaces functionalized with alkynes, which is relevant in materials science and for the development of biosensors.
Safety and Handling
Organic azides are potentially energetic compounds and should be handled with care. While the risk associated with small-scale laboratory synthesis is generally low, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Handling: Avoid heating organic azides to high temperatures, as this can lead to decomposition. Avoid contact with heavy metals and strong acids.
-
Scale: It is advisable to perform reactions on a small scale, especially when working with new compounds.
-
Waste Disposal: Dispose of azide-containing waste according to institutional safety guidelines.
Conclusion
4-(azidomethyl)-1,3-benzoxazole represents a valuable and versatile tool for researchers at the interface of chemistry, biology, and medicine. Its structure combines the pharmacologically significant benzoxazole scaffold with the bioorthogonal reactivity of the azide group. This unique combination provides a powerful platform for the synthesis of novel drug candidates, the development of sophisticated chemical probes, and the functionalization of biomolecules and materials. As the field of click chemistry continues to expand, the utility of well-designed building blocks like 4-(azidomethyl)-1,3-benzoxazole will undoubtedly grow, enabling new discoveries and innovations in science.
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